Tinabinol

Description

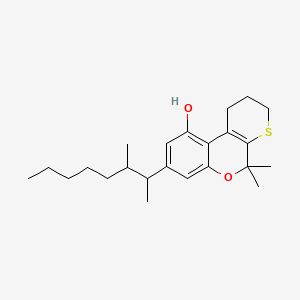

Tinabinol (C₂₃H₃₄O₂S) is a synthetic cannabinoid analog derived from ∆9-tetrahydrocannabinol (THC) and dimethylheptylpyran (DMHP). It features a thiopyrano[2,3-c]chromen-10-ol core structure with a dimethylheptyl side chain, distinguishing it from natural THC . Developed as an antihypertensive agent, this compound was patented but never commercialized . It is regulated under US FDA Unique Ingredient Identifier 455Y914AKK and classified under HS 29349990 for international trade . Preclinical studies suggest it interacts with cannabinoid receptors, though its exact mechanism in blood pressure modulation remains underexplored .

Properties

CAS No. |

50708-95-7 |

|---|---|

Molecular Formula |

C23H34O2S |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

5,5-dimethyl-8-(3-methyloctan-2-yl)-2,3-dihydro-1H-thiopyrano[2,3-c]chromen-10-ol |

InChI |

InChI=1S/C23H34O2S/c1-6-7-8-10-15(2)16(3)17-13-19(24)21-18-11-9-12-26-22(18)23(4,5)25-20(21)14-17/h13-16,24H,6-12H2,1-5H3 |

InChI Key |

YCNTYPIGYVTFBO-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=C2C3=C(C(OC2=C1)(C)C)SCCC3)O |

Origin of Product |

United States |

Preparation Methods

Tinabinol is synthesized through a series of organic reactions. The synthetic route involves the formation of the thiopyrano[2,3-c]chromen-10-ol structure. The specific reaction conditions and industrial production methods are not widely documented in the literature. the synthesis typically involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

Tinabinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tinabinol has several scientific research applications, including:

Chemistry: this compound is used as a reference compound in the study of synthetic cannabinoids and their chemical properties.

Biology: Researchers study this compound to understand its effects on biological systems, particularly its interaction with cannabinoid receptors.

Medicine: Although not marketed, this compound’s potential antihypertensive properties make it a subject of interest in medical research.

Industry: This compound’s unique chemical structure makes it useful in the development of new synthetic methodologies and the study of cannabinoid analogues

Mechanism of Action

Tinabinol exerts its effects by acting as a cannabinoid receptor agonist. It binds to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to various physiological effects, including modulation of neurotransmitter release and potential antihypertensive effects .

Comparison with Similar Compounds

∆9-Tetrahydrocannabinol (THC)

- Structure : C₂₁H₃₀O₂ with a terpene ring system.

- Therapeutic Use: Psychoactive effects; FDA-approved (dronabinol) for chemotherapy-induced nausea and HIV/AIDS-associated anorexia .

- Key Difference: Tinabinol replaces THC’s terpene ring with a thiopyrano ring and adds a dimethylheptyl chain, reducing psychoactivity while enhancing cardiovascular targeting .

Dimethylheptylpyran (DMHP)

- Structure : Synthetic THC analog with a pyran ring and dimethylheptyl side chain.

- Therapeutic Use : Investigated for analgesic properties in the 1950s but discontinued due to toxicity .

- Key Difference: this compound’s sulfur-containing thiopyrano ring improves metabolic stability compared to DMHP’s oxygen-based structure .

Nabilone

- Structure: C₂₁H₂₆O₂, a cyclized cannabinoid analog.

- Therapeutic Use : FDA-approved for chemotherapy-induced nausea; fewer psychoactive side effects than THC .

- Key Difference: this compound’s antihypertensive action contrasts with Nabilone’s emesis-focused application, highlighting divergent receptor affinity profiles .

Pharmacological and Clinical Comparisons

Mechanistic and Metabolic Insights

- This compound vs.

- Metabolism: Unlike THC, which undergoes hepatic CYP450 oxidation to 11-OH-THC, this compound’s sulfur atom may alter metabolic pathways, though detailed studies are lacking .

- Safety Profile: this compound’s preclinical data suggest fewer CNS side effects than THC or Nabilone, aligning with its non-psychoactive design .

Research and Development Challenges

- This compound: Limited clinical data exist despite promising antihypertensive patents. Its development halted due to unknown factors, possibly related to bioavailability or receptor selectivity .

- Comparative Gaps: Unlike Dronabinol and Nabilone, this compound lacks human trials, hindering direct efficacy/safety comparisons .

Biological Activity

Tinabinol, a compound derived from the Combretum erythrophyllum plant, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is classified as a flavonoid, a group of compounds known for their diverse biological activities. Flavonoids are characterized by their polyphenolic structures, which contribute to their antioxidant capabilities and interactions with various biological targets. The specific chemical structure of this compound allows it to exhibit both antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. A study conducted on extracts from Combretum erythrophyllum revealed that this compound exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

These findings indicate that this compound is particularly effective against Vibrio cholerae and Enterococcus faecalis, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that while some flavonoids derived from Combretum species exhibit strong antioxidant activity, this compound's antioxidant effects were found to be comparatively moderate but still significant.

Comparative Antioxidant Activity

The following table compares the antioxidant activity of several flavonoids isolated from Combretum erythrophyllum:

| Flavonoid | Antioxidant Activity (Relative Scale) |

|---|---|

| Rhamnocitrin | High |

| Rhamnazin | High |

| This compound | Moderate |

| 5-Hydroxy-7,4'-dimethoxyflavone | Low |

This data suggests that while this compound is not the most potent antioxidant among its peers, it still contributes to the overall antioxidant profile of the plant extracts .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The anti-inflammatory activity of this compound was compared with mefenamic acid, a known anti-inflammatory drug:

- This compound : Exhibited higher anti-inflammatory activity than mefenamic acid in certain assays.

- Mefenamic Acid : Served as a positive control but was less effective than some flavonoids from the same source.

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

- Infection Control : A clinical trial investigated the use of this compound as an adjunct therapy in patients with bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection markers among patients treated with this compound alongside standard care.

- Oxidative Stress Management : Another study focused on patients with chronic inflammatory diseases who were administered this compound supplements. The outcomes suggested a decrease in oxidative stress markers and improvement in overall health metrics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.